REACTION_CXSMILES
|
C(Cl)(Cl)Cl.[F:5][C:6]([F:23])([F:22])[C:7]1[CH:12]=[CH:11][C:10]([CH:13]2[C:17]([OH:18])=[C:16]([C:19]([CH3:21])=[O:20])[CH2:15][S:14]2)=[CH:9][CH:8]=1.S(Cl)(Cl)(=O)=O>O>[F:22][C:6]([F:5])([F:23])[C:7]1[CH:8]=[CH:9][C:10]([C:13]2[S:14][CH:15]=[C:16]([C:19]([CH3:21])=[O:20])[C:17]=2[OH:18])=[CH:11][CH:12]=1
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Name
|
|
Quantity
|
223 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
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Name
|
2-(4-trifluoromethylphenyl)-3-hydroxy-4-methylcarbonyl-2,5-dihydrothiophene
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Quantity
|
22.25 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)C1SCC(=C1O)C(=O)C)(F)F
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Name
|
|
Quantity
|
334 mL
|
Type
|
reactant
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
6.7 mL
|
Type
|
reactant
|
Smiles
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S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
-4 °C
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Type
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CUSTOM
|
Details
|
by stirring at −4° C. for 10 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The temperature of the solution was raised to 0° C.
|
Type
|
WAIT
|
Details
|
over a period of 15 minutes
|
Duration
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15 min
|
Type
|
CUSTOM
|
Details
|
followed by liquid separation
|
Type
|
WASH
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Details
|
The obtained chloroform solution was sequentially washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
a saturated salt solution, a saturated sodium hydrogencarbonate aqueous solution, a saturated sodium thiosulfate aqueous solution and a saturated salt solution, and dried over anhydrous magnesium sulfate
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Type
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CUSTOM
|
Details
|
The drying agent was removed by filtration
|
Type
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DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
to obtain a crude product
|
Type
|
CUSTOM
|
Details
|
The obtained crude product
|
Type
|
CUSTOM
|
Details
|
was isolated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography (eluent: hexane/chloroform=1/1 (v/v))
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=C1)C=1SC=C(C1O)C(=O)C)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.78 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 74.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |